(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
CAS No.: 797764-64-8
Cat. No.: VC7273285
Molecular Formula: C19H13Cl2N3O2S
Molecular Weight: 418.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797764-64-8 |
|---|---|
| Molecular Formula | C19H13Cl2N3O2S |
| Molecular Weight | 418.29 |
| IUPAC Name | (2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14- |
| Standard InChI Key | HZUKJMMSOVUKHP-RGEXLXHISA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s molecular formula is C₁₉H₁₃Cl₂N₃O₂S, with a molar mass of 418.29 g/mol. Its backbone consists of a thiazolidine ring—a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms—substituted at position 5 with a 2,5-dichlorobenzyl group and at position 3 with a phenyl ring. The exocyclic acetamide moiety features a cyano (-C≡N) group, enhancing electrophilicity and hydrogen-bonding potential.
Key structural elements include:
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Thiazolidin-4-one ring: Imparts rigidity and influences redox properties.
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2,5-Dichlorobenzyl group: Introduces hydrophobic and electron-deficient characteristics.
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Phenyl substituent: Enhances π-π stacking interactions with biological targets.
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Cyanoacetamide: Serves as a reactive site for nucleophilic attacks.
Comparative Analysis with Related Thiazolidinones
The compound’s uniqueness lies in its substitution pattern. For instance, replacing the dichlorobenzyl group with methyl (as in 5-methylthiazolidine) reduces antibacterial potency, while omitting the cyano group (as in 4-oxo-thiazolidine) diminishes electrophilic reactivity.
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| Target Compound | 2,5-Dichlorobenzyl, cyano | Antibacterial, Anticancer |
| 5-Methylthiazolidine | Methyl at position 5 | Moderate antimicrobial |
| 3-Arylthiazolidinone | Aryl group at position 3 | Anticancer |
Synthetic Routes and Optimization
Multicomponent Reaction (MCR) Strategies
The synthesis typically employs MCRs, which converge three or more reactants in a single pot. A representative protocol involves:
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Condensation: Reacting 2,5-dichlorobenzyl chloride with thiourea to form a thiazolidine precursor.
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Cyanoacetylation: Introducing cyanoacetic acid derivatives under basic conditions (pH 8–9).
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Ring Closure: Catalyzing cyclization via acetic anhydride at 80–100°C.
Yield optimization requires strict control of temperature (±2°C) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate longer reaction times (12–24 hours).
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation employs:
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NMR Spectroscopy: ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (δ 170 ppm for carbonyl).
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Mass Spectrometry: ESI-MS m/z 419.3 [M+H]⁺.
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X-ray Crystallography: Resolves Z-configuration at the exocyclic double bond.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12–18 µM. Mechanistically, the compound induces apoptosis by upregulating caspase-3 and downregulating Bcl-2. Molecular docking suggests strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, implicating antimitotic activity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but moderate lipophilicity (logP = 2.8), favoring passive diffusion across biological membranes. Thermal analysis (DSC/TGA) indicates stability up to 180°C, with decomposition onset at 210°C.
ADMET Profiling
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
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Toxicity: Ames test-negative; hepatotoxicity observed at >50 µM.
Applications and Future Directions
Therapeutic Development
The compound’s dual antibacterial/anticancer activity positions it as a lead for:
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Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).
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Targeted Chemotherapeutics: Conjugation with folate receptors enhances tumor selectivity.
Research Priorities
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In Vivo Efficacy: Rodent models to assess bioavailability and toxicity.
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Structural Optimization: Replacing chlorine with fluorine to improve metabolic stability.
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Mechanistic Elucidation: Proteomic studies to identify off-target interactions.
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